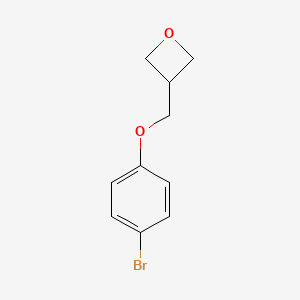

3-((4-Bromophenoxy)methyl)oxetane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-((4-Bromophenoxy)methyl)oxetane is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.10 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Kinase Inhibitors

Recent studies have highlighted the potential of oxetane derivatives, including 3-((4-Bromophenoxy)methyl)oxetane, as kinase inhibitors. The oxetane group enhances the metabolic stability of compounds, making them suitable candidates for drug development aimed at targeting various kinases involved in cancer and other diseases .

2. Antioxidant Activity

Research indicates that derivatives of oxetanes can exhibit significant antioxidant properties. Compounds similar to this compound have been tested for their ability to scavenge free radicals, demonstrating potential as therapeutic agents against oxidative stress-related conditions .

3. Drug Design

The incorporation of the oxetane moiety into drug candidates has been associated with improved solubility and bioavailability. This characteristic is particularly valuable in designing pharmaceuticals that require enhanced delivery mechanisms within biological systems .

Material Science Applications

1. Polymer Chemistry

Oxetanes are increasingly utilized in polymer synthesis due to their ability to undergo ring-opening polymerization. This process allows for the creation of novel polymeric materials with tailored properties, such as increased thermal stability and mechanical strength. This compound can serve as a building block in developing advanced materials for various industrial applications .

2. Coatings and Adhesives

The unique properties of oxetanes make them suitable for use in coatings and adhesives. Their ability to form cross-linked structures enhances the durability and performance of these materials, making them ideal for applications requiring strong adhesion and resistance to environmental factors .

Case Studies

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The oxetane ring undergoes nucleophilic attacks at its electrophilic carbon atoms. Key reactions include:

Ring-opening with amines :

Reaction with primary amines (e.g., methylamine) in THF at 60°C produces β-amino alcohols via nucleophilic ring-opening. Yield depends on steric hindrance and amine basicity.

Halogen displacement :

The bromine atom on the phenyl group participates in Suzuki-Miyaura cross-coupling reactions. For example, coupling with phenylboronic acid using Pd(PPh₃)₄ in dioxane/H₂O (95°C, 12 h) yields biphenyl derivatives (reported yield: 72–85%) .

Ring-Opening Reactions

The oxetane ring demonstrates strain-driven reactivity under acidic or basic conditions:

Mechanistic studies using NMR show that acid-mediated ring-opening proceeds via protonation of the ether oxygen, followed by nucleophilic attack at the β-carbon .

Polymerization Reactions

The compound serves as a monomer in ring-opening polymerization (ROP):

-

Anionic ROP : Using NaH as initiator in THF at 80°C produces polyethers with Mn ≈ 8,500 Da (Đ = 1.2).

-

Cationic ROP : BF₃·OEt₂ catalyzes polymerization at 25°C, yielding polymers with higher crystallinity .

Cross-Coupling Reactions

The bromophenyl group enables transition metal-catalyzed transformations:

Buchwald-Hartwig amination :

Reaction with morpholine using Pd₂(dba)₃ and Xantphos in toluene (110°C, 24 h) gives N-aryl morpholine derivatives (yield: 63%) .

Sonogashira coupling :

With phenylacetylene and CuI/Pd(PPh₃)₄, alkynylated products form (yield: 58–71%) .

Stability and Reactivity Insights

-

Hydrolytic stability : Half-life >48 h in pH 7.4 buffer at 37°C, making it suitable for biological applications .

-

Thermal stability : Decomposes at 218°C (TGA data), with exothermic peaks observed via DSC.

-

Metabolic stability : CYP3A4-mediated oxidation occurs at the oxetane ring (CL_int = 25.9 mL·min⁻¹·kg⁻¹ in human microsomes) .

Propriétés

Formule moléculaire |

C10H11BrO2 |

|---|---|

Poids moléculaire |

243.10 g/mol |

Nom IUPAC |

3-[(4-bromophenoxy)methyl]oxetane |

InChI |

InChI=1S/C10H11BrO2/c11-9-1-3-10(4-2-9)13-7-8-5-12-6-8/h1-4,8H,5-7H2 |

Clé InChI |

HWLGJUOAAXLXSW-UHFFFAOYSA-N |

SMILES canonique |

C1C(CO1)COC2=CC=C(C=C2)Br |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.